6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-propan-2-yloxy-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-12(2)27-18-6-3-13(9-20-18)19(26)21-10-17-23-22-16-5-4-15(24-25(16)17)14-7-8-28-11-14/h3-9,11-12H,10H2,1-2H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARAERSJBSKHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. They can interact with a variety of enzymes and receptors.
Mode of Action
It’s known that triazole compounds, which are part of the compound’s structure, can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- An isopropoxy group
- A triazolo-pyridazine moiety
- A nicotinamide group
This structural diversity is believed to contribute to its biological efficacy.
Biological Activity Overview
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit various biological activities, including anticancer properties and kinase inhibition. The following sections summarize key findings related to the biological activity of this compound.
1. Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound 12e , a derivative of triazolo-pyridazine, showed promising results with IC50 values indicating potent cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific kinases such as c-Met. The inhibition of c-Met kinase has been linked to reduced proliferation and increased apoptosis in cancer cells.
Table 2: Inhibitory Activity Against c-Met Kinase
| Compound | IC50 (μM) |
|---|---|
| 12e | 0.090 |
| Foretinib | 0.019 |
The compound 12e demonstrated comparable inhibitory activity against c-Met kinase to Foretinib, a known therapeutic agent .
Case Studies
Several studies have investigated the biological activity of triazolo-pyridazine derivatives:
- Study on Cytotoxicity and Apoptosis Induction :
- Kinase Inhibition Studies :
Q & A
Basic Research Questions
What are the optimal synthetic routes and critical reaction conditions for synthesizing 6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide?
Methodological Answer:
- Step 1: Core Heterocycle Formation
- Synthesize the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Optimize reaction time (typically 12–24 hours) and temperature (80–100°C) to maximize yield .
- Step 2: Thiophene Incorporation
- Introduce the thiophen-3-yl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert atmosphere .
- Step 3: Methylnicotinamide Functionalization
- Perform nucleophilic substitution or amide coupling using EDCI/HOBt as activating agents in dichloromethane or THF .
- Monitoring & Purification
- Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Confirm purity (>95%) with HPLC .
What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of triazole-pyridazine and thiophene substituents .
- High-Resolution Mass Spectrometry (HRMS):
- Validate molecular weight (e.g., ESI-HRMS in positive ion mode) to distinguish from analogs .
- Infrared Spectroscopy (IR):
- Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Chromatography:
- HPLC with UV detection (λ = 254 nm) to quantify purity; UPLC-MS for trace impurity profiling .
Advanced Research Questions
How can researchers address unexpected reaction byproducts during synthesis?
Methodological Answer:
- Root Cause Analysis:
- Use LC-MS to identify byproducts (e.g., incomplete coupling or oxidation of thiophene).
- Adjust reaction parameters: Reduce oxygen exposure for thiophene-containing intermediates, or optimize catalyst loading in cross-coupling steps .
- Mitigation Strategies:
- Introduce scavenger resins (e.g., QuadraSil™ MP for Pd removal) post-coupling .
- Employ gradient recrystallization (e.g., methanol/water) to isolate target compound .
How should contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Orthogonal Assays:
- Structural Comparisons:
- Compare X-ray co-crystallography data with analogs (e.g., triazolo-pyridazine derivatives in ) to identify critical binding motifs .
- Dosage Optimization:
What methodologies are recommended for pharmacokinetic (PK) studies of this compound?
Methodological Answer:
- In Vitro ADME Profiling:
- In Vivo PK:
- Administer IV/PO doses in rodent models; collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Quantify compound levels via LC-MS/MS with deuterated internal standards .
- Tissue Distribution:
How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Derivative Synthesis:
- Modify substituents systematically:
- Triazole region : Replace thiophene-3-yl with thiophene-2-yl or furan .
- Nicotinamide chain : Test trifluoromethyl () vs. methoxy variants .
- Biological Testing:
- Screen derivatives against target panels (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding .
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
